molecular formula C16H23FN2O B2680657 N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide CAS No. 1292097-68-7

N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide

Cat. No.: B2680657
CAS No.: 1292097-68-7
M. Wt: 278.371
InChI Key: AMPKLIACPHOENE-UHFFFAOYSA-N
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Description

N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclohexyl ring with a tert-butyl group, a fluoropyridine moiety, and a carboxamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-tert-butylcyclohexanol with appropriate reagents to introduce the fluoropyridine and carboxamide groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butylcyclohexyl acetate
  • 2-tert-butylcyclohexanol
  • 2-tert-butylcyclohexanone

Uniqueness

N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide stands out due to its combination of a fluoropyridine moiety and a carboxamide group, which imparts unique chemical and biological properties. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-tert-butylcyclohexyl)-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-16(2,3)12-6-4-5-7-13(12)19-15(20)11-8-9-18-14(17)10-11/h8-10,12-13H,4-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPKLIACPHOENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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